molecular formula C20H26N2O B5718850 3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one

3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one

Cat. No.: B5718850
M. Wt: 310.4 g/mol
InChI Key: ODGBWHYYEMQCDI-UHFFFAOYSA-N
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Description

3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a butan-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one typically involves multiple steps:

    Formation of Naphthalen-1-ylmethylpiperazine: This step involves the reaction of naphthalen-1-ylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.

    Alkylation: The resulting naphthalen-1-ylmethylpiperazine is then alkylated with 3-methylbutan-1-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the ketone group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions.

Mechanism of Action

The mechanism of action of 3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The naphthalene moiety allows for π-π interactions with aromatic amino acids in the receptor binding sites, while the piperazine ring can form hydrogen bonds and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    1-(Naphthalen-1-ylmethyl)piperazine: Lacks the butan-1-one moiety.

    3-Methyl-1-piperazinylbutan-1-one: Lacks the naphthalen-1-ylmethyl group.

Uniqueness

3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one is unique due to the presence of both the naphthalen-1-ylmethyl group and the butan-1-one moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16(2)14-20(23)22-12-10-21(11-13-22)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGBWHYYEMQCDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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